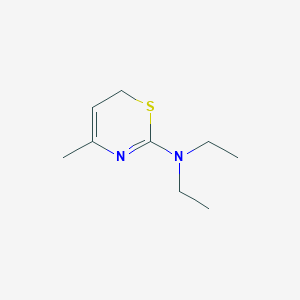![molecular formula C29H28O4 B14395755 1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene] CAS No. 86955-46-6](/img/structure/B14395755.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene] is an organic compound with a complex structure that includes benzene rings and ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene] typically involves the reaction of 1,3-dibromopropane with 3-(benzyloxy)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, where halogen atoms can be introduced using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of a radical initiator like benzoyl peroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes, while its anticancer properties could be due to the inhibition of specific signaling pathways involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[1,3-Propanediylbis(oxy)]bis(4-bromobenzene)
- 1,1’-[1,3-Propanediylbis(oxy)]bis(4-chlorobenzene)
- 1,1’-[1,3-Propanediylbis(oxy)]bis(4-methylbenzene)
Uniqueness
1,1’-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene] is unique due to its specific structural features, such as the presence of benzyloxy groups and ether linkages
Propiedades
Número CAS |
86955-46-6 |
|---|---|
Fórmula molecular |
C29H28O4 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
1-phenylmethoxy-3-[3-(3-phenylmethoxyphenoxy)propoxy]benzene |
InChI |
InChI=1S/C29H28O4/c1-3-10-24(11-4-1)22-32-28-16-7-14-26(20-28)30-18-9-19-31-27-15-8-17-29(21-27)33-23-25-12-5-2-6-13-25/h1-8,10-17,20-21H,9,18-19,22-23H2 |
Clave InChI |
QJCMUZUBBKEADB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)OCCCOC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


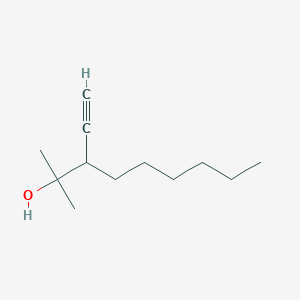
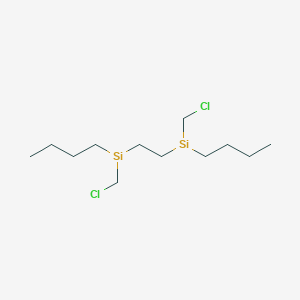

![N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide](/img/structure/B14395688.png)
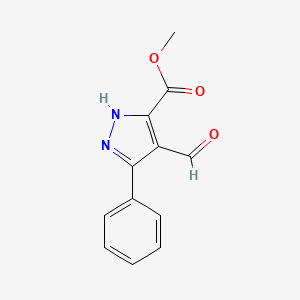
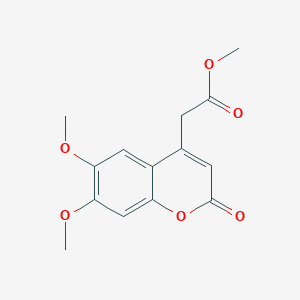
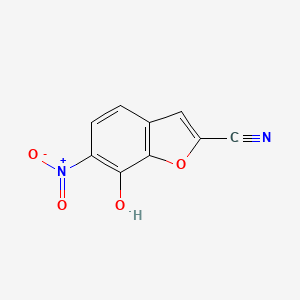
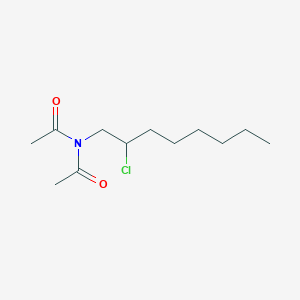

![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propan-2-ylurea](/img/structure/B14395733.png)

![(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine](/img/structure/B14395749.png)
![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
